molecular formula C18H15N5O B2841585 3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034311-84-5

3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2841585
CAS No.: 2034311-84-5
M. Wt: 317.352
InChI Key: JZEHCYGMCUILGE-UHFFFAOYSA-N
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Description

3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a cyano group, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyrazole derivative is then reacted with a pyridine derivative through a nucleophilic substitution reaction.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using cyanide salts.

    Formation of the Benzamide: The final step involves the formation of the benzamide group through an amide coupling reaction using benzoyl chloride and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanide salts for nucleophilic substitution, benzoyl chloride for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the development of novel materials with specific chemical properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)benzamide
  • N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)pyridine-3-carboxamide

Uniqueness

3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-cyano-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-23-12-16(11-22-23)17-6-5-14(9-20-17)10-21-18(24)15-4-2-3-13(7-15)8-19/h2-7,9,11-12H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEHCYGMCUILGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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